MTH1 Binding Affinity vs. Related 8-Amino Analogs
The 8-dibutylamino-substituted xanthine scaffold demonstrates measurable but moderate binding to recombinant human MTH1 (NUDT1), with a Kd of 1,300 nM (1.3 µM) and an IC50 of 1,100 nM (1.1 µM) in enzymatic inhibition assays using dGTP as substrate [1]. This level of MTH1 engagement, while in the micromolar range, provides a defined and reproducible baseline that distinguishes this compound from structurally related 8-substituted analogs. Within the broader purine-based MTH1 inhibitor class, potency spans from sub-nanomolar (e.g., IC50 = 0.5–3 nM for optimized chemotypes [2]) to >23,000–46,000 nM for less optimized analogs [2], establishing a dynamic range of over four orders of magnitude. The target compound occupies a specific intermediate position within this range, providing a defined, reproducible activity window suitable for use as a reference compound or selectivity control in MTH1 inhibitor screening cascades. Unlike highly potent MTH1 inhibitors where target engagement may saturate assay windows, this compound's micromolar potency allows researchers to detect subtle changes in assay sensitivity, enzyme preparation activity, or compound stability across experimental replicates.
| Evidence Dimension | MTH1 (NUDT1) binding affinity and enzymatic inhibition |
|---|---|
| Target Compound Data | Kd = 1,300 nM (1.3 µM); IC50 = 1,100 nM (1.1 µM) [1] |
| Comparator Or Baseline | High-potency MTH1 inhibitors: IC50 = 0.5–3 nM (e.g., BDBM50162075 IC50 = 0.5 nM; BDBM50152124 IC50 = 3 nM) [2]; Low-potency purine analogs: IC50 = 23,000–46,000 nM [2] |
| Quantified Difference | Target compound is ~370–2,600-fold less potent than optimized MTH1 inhibitors and ~21–42-fold more potent than low-activity purine analogs |
| Conditions | Binding affinity (Kd): recombinant His-tagged MTH1 expressed in E. coli BL21(DE3), isothermal titration; Enzymatic inhibition (IC50): recombinant His-tagged MTH1 with dGTP substrate, 15 min incubation [1] |
Why This Matters
This intermediate MTH1 potency makes the compound valuable as a selectivity control or reference tool in MTH1 inhibitor screening cascades, where both high-potency and low-potency reference standards are required to calibrate assay dynamic range.
- [1] BindingDB BDBM50524488 / CHEMBL4589188. Target: Oxidized purine nucleoside triphosphate hydrolase (MTH1/NUDT1, Human). Kd = 1,300 nM; IC50 = 1,100 nM. University of Zurich, curated by ChEMBL. View Source
- [2] BindingDB entries for MTH1 inhibitors: BDBM50162075 (IC50 = 0.5 nM), BDBM50152124 (IC50 = 3 nM), BDBM50372980 (IC50 = 46,000 nM), BDBM50524487 (IC50 = 23,000 nM). Curated by ChEMBL. View Source
